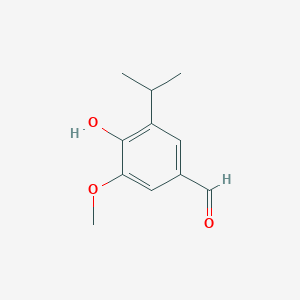

3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-methoxy-5-propan-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)9-4-8(6-12)5-10(14-3)11(9)13/h4-7,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAHDZGICFFGFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC(=C1)C=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy 4 Hydroxy 5 Isopropyl Benzaldehyde

De Novo Synthetic Routes and Pathway Elucidation

De novo synthesis provides a versatile platform for the construction of 3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde (B42025), allowing for the strategic introduction of functional groups. Key strategies include electrophilic aromatic substitution, specialized formylation reactions, and the modification of simpler benzene (B151609) ring systems.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and offers a direct route to introduce substituents onto an aromatic ring. In the context of synthesizing 3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde, a plausible precursor would be 4-isopropylguaiacol (2-methoxy-4-isopropylphenol). The hydroxyl and methoxy (B1213986) groups are activating and direct incoming electrophiles to the ortho and para positions. Since the para position is blocked by the isopropyl group, electrophilic substitution will preferentially occur at the ortho position to the hydroxyl group.

A key electrophilic aromatic substitution for this synthesis is the Friedel-Crafts reaction. nih.gov This can be used to introduce the isopropyl group onto a guaiacol (B22219) nucleus. The reaction of guaiacol with an isopropylating agent such as isopropyl chloride or propene in the presence of a Lewis acid catalyst (e.g., AlCl₃) would yield 4-isopropylguaiacol. Subsequent formylation would then lead to the target molecule.

| Reaction | Substrate | Reagents | Catalyst | Product |

| Friedel-Crafts Alkylation | Guaiacol | Isopropyl chloride or Propene | AlCl₃, H₃PO₄ | 4-isopropylguaiacol |

Formylation Reactions on Precursor Aromatic Systems

Once a suitably substituted aromatic precursor like 4-isopropylguaiacol is obtained, the introduction of the aldehyde functional group can be achieved through various formylation reactions. These reactions are specialized types of electrophilic aromatic substitution. organicreactions.org

Vilsmeier-Haack Reaction : This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate activated aromatic rings. ijpcbs.comnrochemistry.comorganic-chemistry.orgmychemblog.comsemanticscholar.org The electron-rich nature of 4-isopropylguaiacol makes it a suitable substrate for this mild formylation method. The reaction proceeds via an electrophilic attack of the Vilsmeier reagent on the aromatic ring, followed by hydrolysis to yield the aldehyde. mychemblog.com

Duff Reaction : The Duff reaction is another method for the formylation of phenols. It employs hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid, typically acetic acid or trifluoroacetic acid. The reaction generally directs the formyl group to the ortho position of the phenolic hydroxyl group.

Reimer-Tiemann Reaction : This classic formylation reaction involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. organicreactions.orgmychemblog.comunacademy.comwikipedia.orggoogle.com The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), which is generated in situ. The reaction with 4-isopropylguaiacol would be expected to yield this compound, with the formyl group being introduced ortho to the hydroxyl group. mychemblog.comwikipedia.org

| Formylation Reaction | Typical Reagents | Key Intermediate/Electrophile | General Applicability |

| Vilsmeier-Haack | DMF, POCl₃ | Vilsmeier reagent ([Me₂N=CHCl]⁺) | Electron-rich aromatic and heteroaromatic compounds |

| Duff Reaction | Hexamethylenetetramine, Acid | Iminium ion | Phenols and other activated aromatic compounds |

| Reimer-Tiemann | CHCl₃, NaOH | Dichlorocarbene (:CCl₂) | Phenols, naphthols, and electron-rich heterocycles |

Modifications of Existing Benzene Ring Systems

An alternative de novo approach involves starting with a simpler, commercially available benzene derivative and sequentially introducing the required functional groups. For instance, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) can serve as a starting material. researchgate.net A Friedel-Crafts alkylation could potentially be employed to introduce the isopropyl group at the 5-position, ortho to the hydroxyl group and meta to the aldehyde. However, the aldehyde group is deactivating, which could make this substitution challenging. A more viable route might involve the protection of the aldehyde and/or hydroxyl group before proceeding with the alkylation.

Another strategy could begin with guaiacol and involve a multi-step synthesis. This could include an initial acylation or alkylation step to introduce the isopropyl group, followed by a formylation reaction as described previously. The regioselectivity of each step would need to be carefully controlled to achieve the desired 1,2,3,4-substitution pattern.

Functional Group Interconversion Approaches

Functional group interconversion (FGI) strategies are employed when a suitable aromatic precursor with the correct substitution pattern is available, but the desired functional group is absent. In the synthesis of this compound, this typically involves the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative.

Oxidation of Corresponding Alcohols

If 3-methoxy-4-hydroxy-5-isopropylbenzyl alcohol is available, it can be oxidized to the target aldehyde. A variety of oxidation methods can be employed, with the choice of reagent being crucial to avoid over-oxidation to the carboxylic acid.

Swern Oxidation : This is a mild and widely used method that employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by treatment with a hindered base like triethylamine. wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.comyoutube.com The Swern oxidation is known for its high chemoselectivity for primary alcohols to aldehydes and its tolerance of a wide range of other functional groups. youtube.com

Catalytic Oxidation : Various catalytic systems can be used for the selective oxidation of benzylic alcohols. These often involve transition metal catalysts and a co-oxidant. For example, palladium-based catalysts in the presence of a suitable oxidant can efficiently convert benzyl (B1604629) alcohols to benzaldehydes. unimi.itresearchgate.netmdpi.comnih.gov The oxidation of 3-methoxy-4-hydroxybenzyl alcohol to vanillin using various catalytic systems has been reported and could be adapted for this synthesis. researchgate.net

| Oxidation Method | Oxidizing Agent(s) | Typical Conditions | Key Advantages |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature (-78 °C to rt) | Mild conditions, high yields, avoids over-oxidation |

| Catalytic Oxidation | Metal catalyst (e.g., Pd, Ru), Co-oxidant (e.g., O₂, H₂O₂) | Varies with catalyst system | High selectivity, catalyst can be recycled |

Reduction of Carboxylic Acid Derivatives

The reduction of a carboxylic acid or its derivatives, such as an ester or an acid chloride, provides another route to the desired aldehyde. Direct reduction of the carboxylic acid is challenging, but its derivatives are readily converted to aldehydes using specific reducing agents.

Reduction of Esters : An ester, such as ethyl 3-methoxy-4-hydroxy-5-isopropylbenzoate, can be selectively reduced to the aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperatures. rsc.orgmasterorganicchemistry.comkoreascience.kryoutube.com Careful control of the stoichiometry of the reducing agent and the reaction temperature is essential to prevent further reduction to the primary alcohol. masterorganicchemistry.com

Rosenmund Reduction : This method involves the catalytic hydrogenation of an acid chloride, such as 3-methoxy-4-hydroxy-5-isopropylbenzoyl chloride, to the corresponding aldehyde. researchgate.netwikipedia.orgorgsyn.orgorganicreactions.orgjuniperpublishers.com The reaction is typically carried out using a poisoned palladium catalyst (e.g., palladium on barium sulfate) to prevent over-reduction of the aldehyde to the alcohol. wikipedia.orgjuniperpublishers.com

| Reduction Method | Substrate | Reducing Agent/Catalyst | Typical Conditions |

| DIBAL-H Reduction | Ester | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (-78 °C) |

| Rosenmund Reduction | Acid Chloride | H₂, Pd/BaSO₄ (poisoned) | Varies, often in a non-polar solvent like toluene (B28343) |

Regioselective Synthesis and Isomer Control

Regioselectivity is a critical aspect of synthesizing this compound to ensure the correct arrangement of the methoxy and hydroxyl groups and to avoid the formation of unwanted isomers, such as 4-methoxy-3-hydroxy-5-isopropylbenzaldehyde.

The primary method for ensuring regioselectivity involves a multi-step process using protecting groups. Starting with 3,4-dihydroxy-5-isopropylbenzaldehyde, one can selectively protect the more reactive 4-position hydroxyl group. Studies on the parent compound, 3,4-dihydroxybenzaldehyde, have demonstrated successful regioselective protection of the 4-hydroxyl group with reagents like benzyl bromide or p-methoxybenzyl chloride in the presence of a mild base such as sodium bicarbonate. nih.govmdpi.com This reaction yields a mono-protected intermediate.

Once the 4-hydroxyl group is protected, the remaining free hydroxyl at the 3-position can be methylated using a standard methylating agent like methyl iodide with a base. nih.gov The final step involves the deprotection of the 4-position hydroxyl group to yield the desired product. The choice of protecting group is crucial; it must be stable under the methylation conditions and easily removable without affecting other functional groups in the molecule.

Isomer control is inherently linked to the success of the regioselective strategy. If direct methylation of the dihydroxy precursor is attempted without protecting groups, a mixture of products is likely to form:

this compound (desired product)

4-Methoxy-3-hydroxy-5-isopropyl benzaldehyde (isomer)

3,4-Dimethoxy-5-isopropyl benzaldehyde (over-methylated product)

Unreacted starting material

Separating the desired product from its isomer can be challenging due to their similar physical properties. Therefore, a synthesis route that minimizes the formation of the isomer is highly preferable. The use of protecting groups is the most reliable method to control the reaction's regiochemistry and thus prevent the formation of the isomeric byproduct.

Table 2: Regioselective Synthesis via Protecting Group Strategy

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Protection | 3,4-dihydroxy-5-isopropylbenzaldehyde + Benzyl bromide, NaHCO₃ | Selectively protect the C4-hydroxyl group. nih.govmdpi.com |

| 2 | Methylation | 4-Benzyloxy-3-hydroxy-5-isopropylbenzaldehyde + CH₃I, Base | Methylate the free C3-hydroxyl group. nih.gov |

| 3 | Deprotection | 4-Benzyloxy-3-methoxy-5-isopropylbenzaldehyde + H₂, Pd/C | Remove the benzyl protecting group to yield the final product. |

Green Chemistry Approaches to Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. While specific green synthesis routes for this compound are not extensively documented, methodologies applied to structurally similar compounds like vanillin (4-hydroxy-3-methoxybenzaldehyde) can be adapted. researchgate.net

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Traditional organic solvents like DMF or dichloromethane (B109758) can be replaced with more environmentally benign alternatives such as water, ethanol (B145695), or supercritical CO₂. For related reactions, such as the synthesis of Schiff bases from vanillin, aqueous media or solvent-free conditions have been successfully employed. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods. chemicalbook.com A synthesis of 3-allyl-4-hydroxy-5-methoxy-benzaldehyde (B1270941) was achieved in 3 hours with 92% yield using microwave irradiation. chemicalbook.com This technique could be applied to the alkylation or demethylation steps in the synthesis of the target compound.

Catalysis: The use of phase-transfer catalysts can enhance reaction rates and efficiency in two-phase systems (e.g., water and an organic solvent), potentially reducing the need for harsh conditions or large quantities of solvents. google.com

Solvent-Free Grinding Techniques: For some condensation reactions, a "grinding" technique using a mortar and pestle with solid reactants and a catalytic amount of a solid base (like NaOH) has proven effective. rasayanjournal.co.in This solvent-free method, used to synthesize chalcones from substituted benzaldehydes, minimizes waste and avoids the use of volatile organic solvents. rasayanjournal.co.in

Adopting these approaches can lead to a more sustainable and efficient synthesis of this compound, aligning with modern standards of chemical manufacturing.

Table 3: Potential Green Chemistry Modifications

| Green Approach | Application | Advantage | Reference Example |

|---|---|---|---|

| Microwave Irradiation | Alkylation/Demethylation Steps | Reduced reaction time, lower energy use, potentially higher yields. | Synthesis of an allyl-substituted benzaldehyde. chemicalbook.com |

| Aqueous/Solvent-Free Conditions | Condensation/Alkylation | Eliminates hazardous organic solvents, simplifies workup, reduces waste. | Schiff base synthesis from vanillin. researchgate.net |

| Grinding Technique | Reactions involving solid precursors | Solvent-free, simple equipment, short reaction times, high yields. | Synthesis of methoxy chalcones. rasayanjournal.co.in |

Derivatization and Analog Development of 3 Methoxy 4 Hydroxy 5 Isopropyl Benzaldehyde

Synthesis of Chalcone (B49325) Derivatives from the Aldehyde Moiety

The aldehyde functional group of 3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde (B42025) is a prime site for derivatization, most notably through the Claisen-Schmidt condensation to form chalcones. This reaction involves the base-catalyzed condensation of the benzaldehyde with an acetophenone (B1666503), leading to the formation of an α,β-unsaturated ketone, the core structure of chalcones. ijper.orgderpharmachemica.com

The general reaction scheme involves the deprotonation of the α-carbon of an acetophenone by a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable chalcone. researchgate.net The reaction conditions can be varied, including the choice of solvent and catalyst, to optimize the yield and purity of the desired chalcone derivative. ijper.org

| Acetophenone Derivative | Catalyst | Solvent | Reaction Conditions | Reference |

|---|---|---|---|---|

| Acetophenone | NaOH | Ethanol (B145695) | Stirring at room temperature | researchgate.net |

| 4-Methylacetophenone | KOH | Methanol (B129727) | Ultrasonic irradiation | derpharmachemica.com |

| 4-Methoxyacetophenone | Acid catalyst (e.g., H2SO4) | Ethanol | Reflux | derpharmachemica.com |

| 3-Hydroxyacetophenone | NaOH | Ethanol | 0-20°C for 120 hours | ijper.org |

Esterification and Etherification of the Hydroxyl Group

The phenolic hydroxyl group of this compound provides another avenue for derivatization through esterification and etherification reactions.

Esterification can be achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction results in the formation of an ester linkage, masking the polar hydroxyl group and altering the lipophilicity of the molecule.

Etherification , on the other hand, is commonly carried out via the Williamson ether synthesis. orientjchem.org This method involves the deprotonation of the phenolic hydroxyl group with a strong base, like sodium hydride, to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkyl halide to form an ether. orientjchem.org Another approach to etherification is through a reductive etherification process, which can be catalyzed by various metal complexes. researchgate.net

| Reaction Type | Reagent | Catalyst/Base | Product Type |

|---|---|---|---|

| Esterification | Acetyl chloride | Pyridine | Acetate ester |

| Esterification | Acetic anhydride | Sodium acetate | Acetate ester |

| Etherification (Williamson) | Methyl iodide | Sodium hydride | Methyl ether |

| Etherification (Williamson) | Phenacyl bromide | Triethylamine | Phenacyl ether |

Amination and Schiff Base Formation Reactions

The carbonyl group of this compound is reactive towards nitrogen nucleophiles, enabling the formation of imines (Schiff bases) and amines through reductive amination.

Schiff base formation occurs through the condensation of the aldehyde with a primary amine. This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, which then dehydrates to form the stable imine. A wide variety of primary amines can be used, leading to a diverse library of Schiff base derivatives. orientjchem.org

Reductive amination provides a route to secondary and tertiary amines. This one-pot reaction involves the initial formation of an imine or iminium ion in the presence of a reducing agent. The reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), then reduces the C=N double bond to a C-N single bond. nih.gov This method is highly versatile for introducing various alkyl and aryl groups onto the nitrogen atom. google.com

Introduction of Halogen and Nitro Substituents

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and methoxy (B1213986) groups. This allows for the introduction of halogen and nitro substituents at specific positions on the ring.

Halogenation , such as bromination or chlorination, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. The directing effects of the existing substituents will influence the position of the incoming halogen.

Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and its introduction can significantly alter the electronic properties of the molecule. For instance, the nitration of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) yields 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, demonstrating the feasibility of this transformation on a similar scaffold. nih.gov

Heterocyclic Compound Formation Utilizing the Benzaldehyde Scaffold

The chalcone derivatives synthesized from this compound serve as valuable precursors for the construction of various heterocyclic compounds. The α,β-unsaturated ketone moiety in chalcones is susceptible to reactions with dinucleophiles, leading to the formation of five- and six-membered rings.

Pyrimidines can be synthesized by the condensation of chalcones with urea (B33335) or guanidine (B92328) in the presence of a base. ijper.org This reaction proceeds through a Michael addition followed by an intramolecular cyclization and dehydration. ijres.orgthepharmajournal.com

Pyrazolines are formed through the reaction of chalcones with hydrazine (B178648) or its derivatives. dergipark.org.tr The reaction involves the initial formation of a hydrazone, which then undergoes an intramolecular Michael addition to yield the five-membered pyrazoline ring. derpharmachemica.com

Isoxazoles can be prepared by the reaction of chalcones with hydroxylamine (B1172632) hydrochloride. derpharmachemica.comresearchgate.net This reaction follows a similar mechanism of nucleophilic addition of the hydroxylamine to the β-carbon of the chalcone, followed by cyclization and dehydration. mdpi.com

| Heterocycle | Reagent | General Reaction Conditions | Reference |

|---|---|---|---|

| Pyrimidine | Urea | Basic conditions (e.g., KOH in ethanol), reflux or microwave irradiation | ijper.orgthepharmajournal.com |

| Pyrazoline | Hydrazine hydrate | Ethanol, reflux, often with a catalytic amount of acid | dergipark.org.trderpharmachemica.com |

| Isoxazole | Hydroxylamine hydrochloride | Basic conditions (e.g., KOH in ethanol), reflux | derpharmachemica.comresearchgate.net |

Polymerization and Oligomerization Derived from the Compound

The presence of both a phenolic hydroxyl group and an aldehyde functionality makes this compound a suitable monomer for polymerization and oligomerization reactions, leading to the formation of phenolic resins and other polymers.

Phenolic aldehydes can undergo condensation polymerization with phenol (B47542) or other phenolic compounds under acidic or basic conditions to form novolac or resole-type phenolic resins. nih.gov These reactions involve the electrophilic substitution of the aldehyde onto the activated aromatic rings of the phenol monomers, leading to the formation of a cross-linked polymer network.

Furthermore, the functional groups of this compound can be modified to create difunctional monomers suitable for other types of polymerization. For example, the aldehyde can be reduced to an alcohol, and the phenolic hydroxyl group can be etherified to introduce another reactive group, creating a diol monomer. These diols can then be used in polycondensation reactions with diacids or diisocyanates to form polyesters and polyurethanes, respectively. google.comresearchgate.net Similarly, polycondensation of the benzaldehyde with diamines can lead to the formation of poly(Schiff base)s.

Advanced Spectroscopic and Structural Elucidation of 3 Methoxy 4 Hydroxy 5 Isopropyl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy would provide information on the number of distinct proton environments and their neighboring protons. For 3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde (B42025), a total of seven signals would be anticipated in the ¹H NMR spectrum. The aldehyde proton is expected to appear as a singlet at a significantly downfield chemical shift (δ 9.5-10.5 ppm). The phenolic hydroxyl proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The two aromatic protons would appear as distinct signals in the aromatic region (δ 6.5-8.0 ppm). The methoxy (B1213986) group protons would resonate as a sharp singlet around δ 3.8-4.0 ppm. The isopropyl group would exhibit a septet for the single methine proton and a doublet for the six equivalent methyl protons.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy identifies the number of unique carbon environments. The structure of 3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde contains 11 carbon atoms, and all are chemically distinct, which should result in 11 discrete signals. The aldehyde carbonyl carbon is the most deshielded, expected in the δ 190-200 ppm region. The six aromatic carbons would appear in the δ 110-160 ppm range, with those attached to oxygen atoms resonating further downfield. The methoxy carbon is anticipated around δ 55-60 ppm, while the isopropyl group's methine and methyl carbons would appear in the upfield aliphatic region.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -CHO | 9.8 | s | 191 |

| Ar-OH | 5.5 - 6.5 | br s | - |

| Ar-H | 7.3 | d | 110 |

| Ar-H | 7.2 | d | 125 |

| -OCH₃ | 3.9 | s | 56 |

| -CH(CH₃)₂ | 3.2 | sept | 27 |

| -CH(CH₃)₂ | 1.2 | d | 22 |

| C-1 (C-CHO) | - | - | 128 |

| C-2 (Ar-H) | - | - | 110 |

| C-3 (C-OCH₃) | - | - | 148 |

| C-4 (C-OH) | - | - | 152 |

| C-5 (C-isopropyl) | - | - | 138 |

2D NMR Applications

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak would be expected between the isopropyl methine proton and the isopropyl methyl protons. Correlations between the two aromatic protons might also be observed, depending on their coupling constant.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link the proton signals to their attached carbon signals, for example, connecting the methoxy proton signal to the methoxy carbon signal and each aromatic proton to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is vital for piecing together the molecular skeleton. For instance, the aldehyde proton should show correlations to the C-1, C-2, and C-6 aromatic carbons. The methoxy protons would correlate to the C-3 aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing conformational information. A key expected correlation would be between the methoxy protons and the aromatic proton at the C-2 position, and between the isopropyl methine proton and the aromatic proton at the C-6 position, confirming their respective placements on the ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₁H₁₄O₃), HRMS would be used to measure the mass-to-charge ratio (m/z) of its molecular ion to a high degree of accuracy (typically within 5 ppm).

The calculated monoisotopic mass of the neutral molecule is 194.0943 u. Depending on the ionization technique used (e.g., ESI, APCI), different ions would be observed.

Predicted HRMS Values for C₁₁H₁₄O₃

| Ion | Formula | Calculated Mass (m/z) |

|---|---|---|

| [M]⁺• | C₁₁H₁₄O₃⁺• | 194.0943 |

| [M+H]⁺ | C₁₁H₁₅O₃⁺ | 195.1016 |

| [M+Na]⁺ | C₁₁H₁₄NaO₃⁺ | 217.0835 |

Observing an ion with a mass that matches one of these calculated values within a few parts per million would provide strong evidence for the molecular formula C₁₁H₁₄O₃.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of functional groups. While a published spectrum for this compound is not available, its characteristic vibrational bands can be predicted from its structure.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ in the IR spectrum, corresponding to the stretching vibration of the phenolic hydroxyl group.

C-H Stretches: Sharp peaks between 2900-3000 cm⁻¹ would correspond to the aliphatic C-H stretching of the isopropyl and methoxy groups. Aromatic C-H stretches would appear just above 3000 cm⁻¹. The aldehyde C-H stretch typically shows two characteristic bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band around 1670-1700 cm⁻¹ is expected for the aldehyde carbonyl group. Its position is influenced by conjugation with the aromatic ring.

C=C Stretches: Aromatic ring C=C stretching vibrations would appear as multiple sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: Strong bands corresponding to the C-O stretching of the phenol (B47542) and methoxy ether functionalities would be present in the 1000-1300 cm⁻¹ region.

Predicted IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (isopropyl, methoxy) | 2870 - 2980 | Medium |

| C-H Stretch | Aldehyde (-CHO) | 2720 - 2850 | Medium, two bands |

| C=O Stretch | Aldehyde (-CHO) | 1670 - 1700 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the compound's constitution and configuration. To perform this analysis, a high-quality single crystal of this compound would be required.

If such a crystal were analyzed, the resulting data would yield:

Atomic Coordinates: The exact position of every non-hydrogen atom in the crystal lattice.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the geometry of the benzaldehyde, methoxy, and isopropyl groups.

Conformation: The dihedral angles, showing the relative orientation of the substituents with respect to the benzene (B151609) ring.

Intermolecular Interactions: Details of how the molecules pack in the solid state, including hydrogen bonding (from the phenolic -OH to the aldehyde C=O of a neighboring molecule) and van der Waals forces.

Currently, there is no publicly deposited crystal structure for this compound in crystallographic databases.

UV-Vis Spectroscopy for Electronic Transition Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The substituted benzaldehyde moiety acts as a chromophore. The electronic transitions are typically π → π* and n → π* in nature.

The spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show strong absorption bands in the UV region. Based on structurally similar compounds like vanillin (B372448) or isovanillin (B20041), one would predict absorption maxima (λ_max) associated with the π → π* transitions of the conjugated aromatic system. The presence of the hydroxyl, methoxy, and isopropyl auxochromes would influence the exact position and intensity of these bands. A weaker n → π* transition associated with the carbonyl group might also be observed at a longer wavelength.

Computational and Theoretical Studies on 3 Methoxy 4 Hydroxy 5 Isopropyl Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For a molecule like 3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde (B42025), DFT calculations would provide significant insights into its reactivity, stability, and spectroscopic properties. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in a computationally efficient manner.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For 3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, which possess lone pairs of electrons. The LUMO, conversely, would likely be distributed over the electron-withdrawing aldehyde group and the benzene (B151609) ring. The electron-donating nature of the hydroxyl, methoxy, and isopropyl groups would influence the energy of the HOMO, while the electron-withdrawing character of the benzaldehyde moiety would affect the LUMO energy.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Hypothetical Data)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 eV | Indicates the energy of the outermost electrons and electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Represents the energy of the lowest available electron orbital and electron-accepting ability. |

Note: These values are hypothetical and would require specific DFT calculations to be confirmed.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

In the case of this compound, the most negative potential would be expected around the oxygen atom of the carbonyl group in the aldehyde function, making it a likely site for interaction with electrophiles. The hydrogen atom of the phenolic hydroxyl group would exhibit a region of high positive potential, indicating its acidic nature and susceptibility to nucleophilic attack or deprotonation. The aromatic ring would show a more nuanced potential distribution, influenced by the interplay of the various substituents.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations, performed using DFT, are instrumental in assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the molecule's normal modes of vibration, researchers can correlate theoretical predictions with experimental data, aiding in the structural elucidation and characterization of the compound.

For this compound, characteristic vibrational frequencies would include the O-H stretching of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the C=O stretching of the aldehyde group (a strong band around 1680-1700 cm⁻¹), C-O stretching vibrations for the methoxy and hydroxyl groups, and various C-H and C=C stretching and bending modes associated with the aromatic ring and the isopropyl group.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Hypothetical Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (hydroxyl) | ~ 3400 | Medium to Strong, Broad |

| C-H Stretch (aldehyde) | ~ 2850, 2750 | Weak to Medium |

| C=O Stretch (aldehyde) | ~ 1690 | Strong |

| C=C Stretch (aromatic) | ~ 1600, 1510 | Medium to Strong |

Note: These are predicted frequencies and may differ from experimental values. A scaling factor is often applied to calculated frequencies to improve agreement with experimental data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds (e.g., the C-O bond of the methoxy group, the C-C bond of the isopropyl group, and the C-CHO bond of the aldehyde group), MD simulations can provide valuable information about its conformational landscape and the relative stability of different conformers.

By simulating the molecule's behavior in different environments (e.g., in a vacuum, in a solvent), researchers can explore how intermolecular interactions, such as hydrogen bonding with solvent molecules, influence its preferred shape. These simulations can also shed light on how the molecule might interact with biological receptors or other molecules in a condensed phase.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their observed properties (e.g., boiling point, solubility, or a specific biological activity). By developing a mathematical model based on a set of known compounds, QSPR can be used to predict the properties of new or untested molecules.

For this compound, a QSPR model could be developed by calculating a variety of molecular descriptors (e.g., topological, electronic, and steric parameters) and correlating them with a property of interest. Such a model could be useful in predicting its behavior in various applications without the need for extensive experimental testing.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 4 Hydroxy 5 Isopropyl Benzaldehyde

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring of 3-methoxy-4-hydroxy-5-isopropyl benzaldehyde (B42025) towards substitution reactions is governed by the cumulative electronic and steric effects of its four substituents: the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), isopropyl (-CH(CH₃)₂), and aldehyde (-CHO) groups.

Electrophilic Aromatic Substitution:

The hydroxyl, methoxy, and isopropyl groups are all activating substituents that direct incoming electrophiles to the ortho and para positions. The hydroxyl and methoxy groups are strong activators due to the resonance donation of their lone pair electrons to the benzene (B151609) ring, significantly increasing its nucleophilicity. The isopropyl group is a weak activator, operating through an inductive effect. make-chem.com In contrast, the aldehyde group is a deactivating substituent, withdrawing electron density from the ring via both inductive and resonance effects, and it directs incoming electrophiles to the meta position.

In 3-methoxy-4-hydroxy-5-isopropyl benzaldehyde, the substituents' directing influences are reinforcing. The powerful ortho, para-directing effects of the hydroxyl and methoxy groups, combined with the weaker activating effect of the isopropyl group, dominate the ring's reactivity. The only available position on the ring for substitution is at C6 (or C2, which is equivalent), which is ortho to both the hydroxyl and isopropyl groups and meta to the methoxy and aldehyde groups. The strong activation by the hydroxyl group at the adjacent position makes this site the primary target for electrophilic attack. However, the steric hindrance from the adjacent bulky isopropyl group may reduce the reaction rate compared to less hindered phenols. ugm.ac.id

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (NAS) typically requires a strong electron-withdrawing group to be present on the aromatic ring and a good leaving group. researchgate.net The aldehyde group, being strongly deactivating, makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. researchgate.net For a reaction to occur, one of the existing substituents would need to act as a leaving group. While halides are common leaving groups in NAS reactions, groups like methoxy can also be displaced under certain conditions, particularly when activated by strong electron-withdrawing groups ortho or para to them. masterorganicchemistry.com In this molecule, the aldehyde group is para to the methoxy group, potentially facilitating its displacement by a strong nucleophile under forcing conditions (e.g., high temperature in a polar aprotic solvent). researchgate.net

Aldehyde Group Reactivity: Oxidation, Reduction, and Condensation Reactions

The aldehyde functional group is a primary center of reactivity in this compound, readily participating in a variety of transformations.

Oxidation:

The aldehyde group can be easily oxidized to the corresponding carboxylic acid, forming 3-methoxy-4-hydroxy-5-isopropylbenzoic acid. This transformation can be achieved using a range of oxidizing agents. Studies on substituted benzaldehydes show that the reaction kinetics are first-order with respect to both the aldehyde and the oxidizing agent. masterorganicchemistry.com The reaction mechanism often involves the formation of an electron-deficient center in the rate-determining step. chemguide.co.uk The presence of electron-donating groups on the aromatic ring, such as hydroxyl, methoxy, and isopropyl, can influence the reaction rate. Atmospheric oxidation by hydroxyl radicals is also a significant degradation pathway, with the aldehyde moiety serving as a critical reaction center. acs.org

Reduction:

The aldehyde group is readily reduced to a primary alcohol, yielding 3-methoxy-4-hydroxy-5-isopropylbenzyl alcohol. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation. researchgate.net Sodium borohydride is a mild and chemoselective reagent that reduces aldehydes and ketones without affecting other functional groups like esters. chemguide.co.uk The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. unirioja.esbeilstein-journals.org Subsequent protonation of the resulting alkoxide, typically by a solvent like methanol (B129727) or water, yields the alcohol. unirioja.es Catalytic hydrogenation over metals like nickel, palladium, or ruthenium is also an effective method. masterorganicchemistry.comacs.org The choice of catalyst and support can influence product selectivity, with some conditions potentially leading to further hydrogenolysis of the benzyl (B1604629) alcohol to form toluene (B28343) derivatives. acs.org

Condensation Reactions:

The aldehyde group can undergo condensation reactions with active methylene (B1212753) compounds. A prominent example is the Knoevenagel condensation, where the aldehyde reacts with compounds like malonic acid or ethyl acetoacetate (B1235776) in the presence of a basic catalyst (e.g., piperidine, ammonium (B1175870) salts) to form a new carbon-carbon double bond. uni.lusci-hub.se This reaction is a key method for producing substituted cinnamic acids from benzaldehydes. uni.lu The reaction proceeds via nucleophilic addition to the aldehyde, followed by dehydration. Similarly, aldol-type condensation reactions can occur. For instance, vanillin (B372448), a structurally related compound, undergoes aldol (B89426) condensation with acetone (B3395972) in an alkaline medium. These reactions demonstrate the electrophilic nature of the aldehyde carbon and its susceptibility to attack by nucleophiles.

Phenolic Hydroxyl Group Reactivity: Acid-Base Properties and Redox Behavior

The phenolic hydroxyl group imparts significant reactivity to the molecule, particularly in acid-base and redox reactions.

Acid-Base Properties:

The hydroxyl group is weakly acidic and can be deprotonated by a base to form a phenoxide ion. The acidity of the phenolic proton is influenced by the other substituents on the ring. The electron-withdrawing aldehyde group increases the acidity of the phenol (B47542) compared to an unsubstituted phenol by stabilizing the resulting phenoxide anion through resonance and induction. Conversely, the electron-donating methoxy and isopropyl groups slightly decrease the acidity. The net effect of these competing influences determines the precise pKa of the compound.

Redox Behavior:

The compound can be classified as a sterically hindered phenol due to the presence of the isopropyl group ortho to the hydroxyl group. nist.gov Hindered phenols are well-known for their antioxidant properties. scielo.org.mxgoogle.com They can act as radical scavengers by donating the hydrogen atom from the hydroxyl group to neutralize free radicals. scielo.org.mx This process generates a stable phenoxyl radical, which is resonance-stabilized by the aromatic ring and sterically protected by the bulky adjacent groups, preventing it from initiating further chain reactions. google.com The efficacy of hindered phenols as antioxidants is determined by the nature of the groups on the aromatic ring, which affects the stability of the generated phenoxyl radical. nist.gov This ability to trap radicals makes such compounds effective at inhibiting oxidative processes.

Isopropyl Group Reactivity: Oxidative Transformations and Radical Reactions

The isopropyl group, while generally less reactive than the other functional groups, can participate in specific reactions, particularly at its benzylic position.

Oxidative Transformations:

The benzylic hydrogens of alkyl substituents on a benzene ring are activated and susceptible to oxidative degradation. researchgate.net Under strong oxidizing conditions, such as hot acidic potassium permanganate, the entire isopropyl side-chain can be oxidized to a carboxylic acid group. Milder, controlled oxidation can also occur. For example, the aerobic oxidation of 4-isopropylbenzaldehyde, a similar structure, can be achieved, though this typically targets the aldehyde first.

Radical Reactions:

The benzylic C-H bond in the isopropyl group is weaker than other C-H bonds in the molecule, making it a prime site for free radical attack. researchgate.net Radical reactions typically proceed through a three-stage chain mechanism: initiation, propagation, and termination. In the presence of a radical initiator (e.g., AIBN, peroxides) and heat or UV light, a hydrogen atom can be abstracted from the benzylic position to form a tertiary benzylic radical. This radical is stabilized by resonance with the adjacent aromatic ring. Once formed, this radical can participate in various propagation steps, such as reacting with halogens in radical halogenation reactions.

Rearrangement Reactions and Tautomerism

The structure of this compound allows for the possibility of tautomerism and, under specific conditions, rearrangement reactions.

Tautomerism:

The molecule can exhibit keto-enol tautomerism, a process involving the migration of a proton and the shifting of a double bond. The phenolic structure represents the "enol" form, which is overwhelmingly favored due to the stability conferred by the aromaticity of the benzene ring. The corresponding "keto" tautomers, which would be non-aromatic cyclohexadienones, are significantly less stable and exist in negligible amounts at equilibrium. While aldehydes with α-hydrogens can also form enol tautomers, the aldehyde in this molecule lacks an α-hydrogen, precluding this specific type of tautomerism at the aldehyde group itself.

Rearrangement Reactions:

Under forcing conditions, such as high temperatures, rearrangements involving the substituents can occur. Studies on related guaiacol (B22219) structures have shown that the O-CH₃ bond can undergo homolysis at temperatures above 400°C, leading to radical-induced rearrangements and the formation of methylated aromatic products. Additionally, under strong alkaline conditions, rearrangements involving side chains of lignin-derived phenolic aldehydes have been observed. These reactions are generally not encountered under standard laboratory conditions but highlight potential transformation pathways under pyrolytic or harsh chemical treatments.

Kinetics and Thermodynamics of Key Reactions

The rates and equilibria of reactions involving this compound are dictated by kinetic and thermodynamic principles. The oxidation of the aldehyde group has been a subject of detailed kinetic studies for various substituted benzaldehydes.

Kinetics of Aldehyde Oxidation:

The oxidation of aromatic aldehydes to benzoic acids is a well-studied reaction. Kinetic analyses consistently show that the reaction is first-order with respect to the benzaldehyde and first-order with respect to the oxidizing agent. masterorganicchemistry.com The effect of substituents on the reaction rate provides insight into the reaction mechanism. A positive ρ (rho) value in a Hammett plot for the oxidation of substituted benzaldehydes indicates that electron-withdrawing groups accelerate the reaction, suggesting the buildup of negative charge (or relief of positive charge) at the reaction center in the transition state. masterorganicchemistry.com Conversely, other studies suggest the presence of an electron-deficient reaction center, where electron-donating groups would increase the rate. chemguide.co.uk The specific rate will depend on the oxidant and reaction conditions.

The table below presents representative kinetic data for the oxidation of various substituted benzaldehydes by Benzyltrimethylammonium fluorochromate (BTMAFC), illustrating the influence of substituents on the reaction rate.

| Substituent (para-) | 10² k₂ (dm³ mol⁻¹ s⁻¹) at 298 K | 10² k₂ (dm³ mol⁻¹ s⁻¹) at 303 K | 10² k₂ (dm³ mol⁻¹ s⁻¹) at 308 K | 10² k₂ (dm³ mol⁻¹ s⁻¹) at 313 K |

|---|---|---|---|---|

| -OCH₃ | 14.1 | 17.8 | 22.4 | 28.2 |

| -CH₃ | 7.08 | 8.91 | 11.2 | 14.1 |

| -H | 3.55 | 4.47 | 5.62 | 7.08 |

| -Cl | 1.58 | 2.00 | 2.51 | 3.16 |

| -NO₂ | 0.158 | 0.224 | 0.316 | 0.447 |

Data adapted from a kinetic study on the oxidation of substituted benzaldehydes. masterorganicchemistry.com

Thermodynamics:

The thermodynamics of the reactions are governed by the change in Gibbs free energy (ΔG), which is determined by changes in enthalpy (ΔH) and entropy (ΔS). The oxidation of the aldehyde to a carboxylic acid and the reduction to an alcohol are typically thermodynamically favorable (exergonic) processes. For radical reactions, the bond dissociation energy (BDE) is a key thermodynamic parameter. The BDE of the benzylic C-H bond in the isopropyl group is significantly lower than other C-H bonds in the molecule, making hydrogen abstraction from this position thermodynamically more favorable. Similarly, the BDE of the phenolic O-H bond is relatively low, facilitating its role in antioxidant processes.

Enzymatic Transformations and Biocatalysis Involving 3 Methoxy 4 Hydroxy 5 Isopropyl Benzaldehyde

Bioreduction of the Aldehyde Moiety to Alcohol

Table 1: Examples of Microbial Bioreduction of Aromatic Aldehydes

| Microorganism | Substrate | Product | Reference |

|---|---|---|---|

| Peptostreptococcus productus | Vanillin (B372448) | Vanillyl alcohol | researchgate.netnih.gov |

Bio-oxidation to Corresponding Carboxylic Acids

The enzymatic oxidation of the aldehyde functional group to a carboxylic acid is another significant biotransformation. This process is generally mediated by aldehyde dehydrogenases. Studies on vanillin have shown that acetogenic bacteria like Clostridium formicoaceticum and Clostridium thermoaceticum can oxidize its aldehyde group to the corresponding carboxylic acid, vanillic acid. researchgate.netnih.gov This suggests that 3-methoxy-4-hydroxy-5-isopropyl benzaldehyde (B42025) could be similarly converted to 3-methoxy-4-hydroxy-5-isopropyl benzoic acid by microbial catalysts.

Table 2: Examples of Microbial Bio-oxidation of Aromatic Aldehydes

| Microorganism | Substrate | Product | Reference |

|---|---|---|---|

| Clostridium formicoaceticum | Vanillin | Vanillic acid | researchgate.netnih.gov |

| Clostridium thermoaceticum | Vanillin | Vanillic acid | researchgate.netnih.gov |

Enzymatic Demethylation and Hydroxylation Processes

Enzymatic demethylation and hydroxylation are key reactions in the metabolism and derivatization of aromatic compounds.

Demethylation: The removal of a methyl group from a methoxy (B1213986) substituent on an aromatic ring is a known enzymatic process, often catalyzed by O-demethylases. For example, the O-demethylation of vanillin has been observed in acetogenic bacteria. researchgate.netnih.gov More specifically, cytochrome P450 enzymes, such as CYP199A4 from Rhodopseudomonas palustris, have been shown to efficiently demethylate 4-methoxybenzoic acid. A rationally designed mutant of this enzyme, S244D, exhibited enhanced activity for a broader range of para-methoxy substituted benzenes. This suggests that enzymes could be engineered to specifically demethylate the 3-methoxy group of 3-methoxy-4-hydroxy-5-isopropyl benzaldehyde, yielding 3,4-dihydroxy-5-isopropyl benzaldehyde.

Hydroxylation: The introduction of a hydroxyl group onto an aromatic ring or its substituents is a powerful tool for creating novel compounds. Enzymes such as cytochrome P450 monooxygenases and unspecific peroxygenases (UPOs) are known to catalyze these reactions. nih.gov For instance, UPOs can hydroxylate substituted benzenes, and the position of hydroxylation can be influenced by the existing substituents on the ring. It is conceivable that the aromatic ring or the isopropyl group of this compound could be targeted for hydroxylation by such enzymes, leading to a variety of hydroxylated derivatives.

Biocatalytic Derivatization for Novel Compound Synthesis

Biocatalysis offers a versatile platform for the synthesis of novel derivatives from this compound.

Transamination: Transaminases are enzymes that can convert aldehydes and ketones into amines. These enzymes have been widely used in the synthesis of chiral amines, which are valuable building blocks for pharmaceuticals. nih.govmbl.or.kr It is plausible that this compound could serve as a substrate for transaminases, leading to the formation of the corresponding amine, 3-methoxy-4-hydroxy-5-isopropyl benzylamine.

Glycosylation: Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. wikipedia.org The hydroxyl group of this compound could potentially act as an acceptor for glycosyltransferases, resulting in the formation of glycosylated derivatives with altered solubility and bioavailability.

Microbial Degradation Pathways and Metabolites

The microbial degradation of aromatic compounds is a crucial process in the carbon cycle. While the specific degradation pathway of this compound has not been elucidated, studies on related compounds provide insights into its potential metabolic fate. For instance, the degradation of 3,4,5-trimethoxycinnamic acid by Pseudomonas putida involves the shortening of the side chain followed by oxidative demethylation to form 3-O-methylgallate, which then undergoes ring fission. nih.gov A similar pathway could be envisioned for this compound, likely initiating with the oxidation of the aldehyde group, followed by demethylation, and eventual cleavage of the aromatic ring. The identification of specific metabolites would require dedicated studies with microorganisms capable of utilizing this compound as a carbon source.

Table 3: Potential Metabolites from the Microbial Degradation of this compound

| Potential Metabolite | Preceding Transformation |

|---|---|

| 3-Methoxy-4-hydroxy-5-isopropyl benzoic acid | Oxidation of the aldehyde |

| 3,4-Dihydroxy-5-isopropyl benzaldehyde | Demethylation |

| 3-Methoxy-4-hydroxy-5-(1-hydroxyisopropyl) benzaldehyde | Hydroxylation of the isopropyl group |

Applications in Chemical Science and Materials

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The molecular architecture of 3-methoxy-4-hydroxy-5-isopropyl benzaldehyde (B42025) makes it a valuable intermediate in the synthesis of more complex organic molecules. The aldehyde group serves as a reactive handle for a variety of chemical transformations, including but not limited to, oxidation, reduction, and carbon-carbon bond-forming reactions. The hydroxyl and methoxy (B1213986) groups on the aromatic ring can direct the regioselectivity of electrophilic aromatic substitution reactions, allowing for the controlled introduction of additional functional groups.

The presence of the isopropyl group provides steric bulk, which can influence the stereochemical outcome of reactions at adjacent positions. This steric hindrance can be strategically exploited to achieve desired isomeric products. While specific, large-scale synthetic applications are not widely documented in publicly available literature, its structural similarity to other substituted benzaldehydes, such as vanillin (B372448) and syringaldehyde (B56468), suggests its potential utility in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The reactivity of its functional groups allows it to be a building block for creating larger, more intricate molecular frameworks.

Precursor for Advanced Polymeric Materials and Resins

The potential of 3-methoxy-4-hydroxy-5-isopropyl benzaldehyde as a precursor for advanced polymeric materials and resins is an area of active interest. The phenolic hydroxyl group and the aldehyde functionality are key to its polymer-forming capabilities. The aldehyde can undergo condensation reactions with phenols, ureas, or melamines to form thermosetting resins. The properties of these resins, such as thermal stability, mechanical strength, and chemical resistance, would be influenced by the presence and nature of the substituents on the aromatic ring.

The isopropyl group, in particular, could enhance the solubility of the resulting polymers in organic solvents and potentially impact their thermal properties, such as the glass transition temperature. Furthermore, the hydroxyl group can be modified to introduce other polymerizable functionalities, such as acrylate (B77674) or epoxide groups, thereby expanding the range of polymeric materials that can be synthesized from this precursor. Research in this area is focused on developing novel polymers with tailored properties for specific applications, including coatings, adhesives, and composites.

Utilization in Supramolecular Chemistry and Self-Assembly Processes

In the realm of supramolecular chemistry, this compound can participate in the formation of ordered structures through non-covalent interactions. The hydroxyl group is a hydrogen bond donor, while the oxygen atoms of the aldehyde and methoxy groups can act as hydrogen bond acceptors. These interactions, along with π-π stacking of the aromatic rings, can drive the self-assembly of molecules into well-defined supramolecular architectures such as liquid crystals, gels, and molecular crystals.

Development of Novel Ligands for Coordination Chemistry

The structure of this compound is well-suited for the design and synthesis of novel ligands for coordination chemistry. The hydroxyl and aldehyde groups can be readily converted into Schiff base ligands through condensation with primary amines. These Schiff base ligands, often containing additional donor atoms from the amine precursor, can coordinate with a wide variety of metal ions to form stable metal complexes.

The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the benzaldehyde ring and the amine component. The methoxy and isopropyl groups can influence the solubility, stability, and catalytic activity of the metal complexes. These tailored ligands and their corresponding metal complexes are being investigated for their potential applications in catalysis, materials science, and bioinorganic chemistry.

Applications in Chemo-Sensors and Molecular Recognition Systems

The development of chemo-sensors and molecular recognition systems is another promising application for this compound and its derivatives. The aldehyde and hydroxyl groups can serve as binding sites for specific analytes through interactions such as hydrogen bonding or covalent bond formation. Upon binding of a target analyte, a detectable signal, such as a change in color (colorimetric sensing) or fluorescence (fluorometric sensing), can be generated.

Analytical Method Development for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of organic compounds like 3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde (B42025). It allows for the efficient separation of the target analyte from complex mixtures, a critical step for accurate quantification and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For aromatic aldehydes, GC-MS provides high separation efficiency and definitive identification based on the mass spectrum. The compound is first vaporized and separated on a capillary column, then fragmented and detected by a mass spectrometer, which provides a unique fragmentation pattern or "fingerprint."

While direct analysis is possible, derivatization is sometimes employed for related hydroxy-aldehydes to increase their volatility and thermal stability, for instance, by converting the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. researchgate.net The mass spectra of related compounds like isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) are available in databases such as the NIST WebBook, which serve as a reference for structural confirmation. nist.govnist.gov In the analysis of complex mixtures like plant extracts, GC-MS can identify a range of phenolic compounds alongside the target analyte. nih.gov

Below is a table summarizing typical GC-MS conditions that could be adapted for the analysis of 3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde, based on methods for similar molecules.

Table 1: Example GC-MS Parameters for Aromatic Aldehyde Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | HP-5MS, DB-ms (or similar) | Stationary phase providing good separation for semi-polar compounds. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | Start at 70°C, ramp to 280°C | Temperature gradient to separate compounds based on boiling points. nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole | Scans a mass range (e.g., m/z 40-550) to detect fragment ions. nih.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of compounds that may not be sufficiently volatile for GC. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net An acid, like phosphoric acid or formic acid, is often added to the mobile phase to ensure the phenolic hydroxyl group remains protonated, leading to sharper peaks and better separation. sielc.com

Detection can be achieved using several methods:

UV-Vis and Diode Array Detectors (DAD): These detectors measure the absorbance of the analyte at specific wavelengths. Aromatic aldehydes have strong UV absorbance, making this a sensitive detection method. A DAD can provide a full UV spectrum, aiding in peak purity assessment and identification.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of specificity and sensitivity. It allows for the determination of the molecular weight of the analyte and, with tandem MS (MS/MS), its structural fragments, confirming identity with high confidence. researchgate.net

Research on structurally similar compounds provides a template for method development. For instance, a validated HPLC method for 2-hydroxy-4-methoxybenzaldehyde (B30951) used a C18 column with a mobile phase of acetonitrile and water (70:30 v/v) at a flow rate of 1 mL/min, achieving good separation within 20 minutes. researchgate.net

Table 2: Example HPLC Parameters for Aromatic Aldehyde Analysis

| Parameter | Typical Setting | Reference Example |

|---|---|---|

| Column | C18 (Reversed-Phase) | Separation of 2-hydroxy-4-methoxybenzaldehyde. researchgate.net |

| Mobile Phase | Acetonitrile and Water with Formic or Phosphoric Acid | Analysis of 3-hydroxy-4-methoxybenzaldehyde. sielc.com |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. researchgate.net |

| Detector | UV-Vis (e.g., at 280 nm) or Mass Spectrometry | Detection of 2-hydroxy-4-methoxy benzaldehyde. researchgate.net |

| Retention Time | Dependent on exact conditions and analyte structure | e.g., 10.4 min for 2-hydroxy-4-methoxybenzaldehyde under specific conditions. researchgate.net |

Spectroscopic Methods for In Situ Monitoring of Reactions

Spectroscopic techniques are invaluable for studying the structure of this compound and for monitoring its chemical transformations in real-time (in situ).

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the functional groups present in a molecule. The spectrum of this compound would show characteristic absorption bands for the hydroxyl (O-H) stretch, the aldehydic carbonyl (C=O) stretch (typically around 1650-1700 cm⁻¹), C-O stretches associated with the methoxy (B1213986) and phenol (B47542) groups, and C-H stretches of the aromatic ring and alkyl groups. researchgate.net In reaction monitoring, the disappearance of the aldehyde C=O peak or the O-H peak can be tracked to determine reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. researchgate.net

¹H NMR: The spectrum would show distinct signals for each unique proton. Key signals would include the aldehyde proton (CHO, typically a singlet around 9-10 ppm), aromatic protons on the benzene (B151609) ring, the methoxy group protons (OCH₃, a singlet around 3.8-4.0 ppm), and protons of the isopropyl group (a septet and a doublet).

¹³C NMR: This provides information on the carbon skeleton, with characteristic chemical shifts for the carbonyl carbon, aromatic carbons, and carbons of the methoxy and isopropyl groups.

In Situ NMR: By acquiring spectra at intervals directly from a reacting mixture within an NMR tube, it is possible to monitor the decrease in reactant signals and the corresponding increase in product signals, providing detailed kinetic data.

UV-Visible Spectroscopy: The electronic transitions within the aromatic and carbonyl chromophores give rise to UV absorption. researchgate.net While less specific than NMR or MS, UV-Vis spectroscopy can be a simple and effective method for in-situ monitoring of reactions where the reactant and product have different absorption spectra, allowing for the calculation of concentration changes over time according to the Beer-Lambert law.

Sample Preparation and Matrix Effects in Analytical Studies

The analysis of this compound, especially at low concentrations or in complex matrices such as biological fluids, plant tissues, or industrial process streams, requires careful sample preparation. researchgate.net The goal is to isolate the analyte from interfering substances and concentrate it to a level suitable for the analytical instrument.

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): Utilizes two immiscible solvents to separate the analyte based on its differential solubility.

Solid-Phase Extraction (SPE): Employs a solid sorbent to selectively adsorb either the analyte or the impurities, allowing for their separation. This is a highly effective technique for cleanup and concentration.

Matrix effects are a significant challenge in quantitative analysis. These effects occur when co-eluting components from the sample matrix enhance or suppress the analyte's signal in the detector (especially in LC-MS), leading to inaccurate results. For example, other phenolic compounds or lipids in a plant extract could interfere with the ionization of the target aldehyde in an electrospray source.

Strategies to mitigate matrix effects include:

Effective Sample Cleanup: Rigorous SPE or LLE to remove as many interfering compounds as possible.

Use of Internal Standards: An internal standard, a compound structurally similar to the analyte but not present in the sample, is added at a known concentration to all samples and standards. The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for signal variations.

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the actual samples. This ensures that the standards and samples experience the same matrix effects, improving accuracy.

Structure Activity Relationship Sar Studies Mechanistic Focus

Elucidation of Molecular Determinants for Biological Interaction (excluding clinical)

The biological interactions of substituted benzaldehydes are largely dictated by the nature and position of the functional groups on the benzene (B151609) ring. For 3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde (B42025), the key molecular determinants are the aldehyde, hydroxyl, methoxy (B1213986), and isopropyl groups. The aldehyde group, being a hydrogen bond acceptor and a reactive center, is often crucial for covalent or non-covalent interactions with biological targets.

The phenolic hydroxyl group at the C4 position and the methoxy group at the C3 position are known to be important for the biological activity of many vanillin-related compounds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group primarily acts as a hydrogen bond acceptor. These groups can form key interactions with amino acid residues in the active sites of enzymes or receptors. For instance, in a study on 4-hydroxy-3,5-dimethoxybenzaldehyde derivatives, the hydroxyl and methoxy groups were found to form hydrogen bonds with lysine (B10760008) and aspartate residues in the EGFR receptor. nih.gov

The isopropyl group at the C5 position is a bulky, hydrophobic substituent. Its presence can influence biological activity in several ways. It can engage in hydrophobic interactions with nonpolar pockets within a binding site, potentially increasing binding affinity. Conversely, its steric bulk might hinder the optimal binding of the molecule if the binding pocket is constrained. The specific orientation and interactions of this group are critical in determining its effect on biological activity.

Correlation of Structural Modifications with Receptor Binding or Enzyme Inhibition (non-human, in vitro)

While direct studies on the structural modifications of 3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde are limited, research on related analogs provides insights into how changes in the substitution pattern on the benzaldehyde scaffold affect biological activity. For example, studies on derivatives of 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine (B10781893) have shown that modifications to the substituted benzyl (B1604629) group can significantly impact the inhibition of phosphodiesterase 4 (PDE4). nih.gov Although this is a more complex system, it highlights the importance of the substitution pattern on the phenyl ring in determining potency and selectivity.

The table below summarizes the inhibitory activities of some substituted benzaldehyde derivatives against various enzymes, illustrating the impact of different functional groups.

| Compound | Target Enzyme | IC50 (µM) | Key Structural Features |

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Tyrosinase | >100 | Parent compound |

| 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) | Tyrosinase | 50-100 | Additional methoxy group at C5 |

| 3-(3-Cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine | PDE4 | 0.436 | Complex derivative with a substituted benzyl moiety |

This table is illustrative and based on data for related compounds to highlight general SAR principles.

Computational Approaches to SAR: Docking and Quantitative Models (e.g., QSAR for non-clinical endpoints)

Molecular docking studies on a derivative of 4-hydroxy-3,5-dimethoxybenzaldehyde with the EGFR and HER2 receptors have identified key binding interactions. nih.gov The compound was found to interact with the EGFR receptor through hydrogen bonds involving the methoxy and hydroxyl groups with Lys721 and Asp831 residues, respectively. nih.gov Additionally, π–sulfur, alkyl, and van der Waals interactions were observed. nih.gov Such studies provide a rational basis for the observed biological activities and can guide the design of more potent analogs.

The following table summarizes the predicted binding interactions for a related compound, 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone, with EGFR and HER2 receptors.

| Receptor | Interacting Residues | Type of Interaction |

| EGFR | Lys721, Asp831 | Hydrogen Bonding |

| Cys751 | π–sulfur Interaction | |

| Leu694, Val702, Lys721, Met742 | Alkyl Interactions | |

| HER2 | Lys753, Met801 | Hydrogen Bonding |

| Ala751, Thr798, Leu852 | π–sigma Interactions | |

| Leu785, Leu796, Leu800, Cyc805, Phe1004 | Alkyl Interactions |

QSAR studies have also been employed to develop predictive models for the antimicrobial activity of p-hydroxy benzohydrazide (B10538) derivatives. derpharmachemica.com These models use various molecular descriptors to correlate the chemical structure of the compounds with their biological activity, enabling the design of new compounds with potentially improved properties. derpharmachemica.com

Future Research Directions and Translational Potential

Exploration of Undiscovered Synthetic Pathways

While classical methods for the synthesis of substituted benzaldehydes are well-established, the exploration of novel and more efficient synthetic routes for 3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde (B42025) is a key area for future research. The development of tandem or one-pot reactions, for instance, could significantly improve synthetic efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste. liberty.edu Investigating chemo-enzymatic cascades, which combine the selectivity of enzymes with the versatility of chemical catalysis, presents another promising avenue for the synthesis of this and related aromatic aldehydes. rsc.org

Furthermore, the development of stereoselective synthetic routes could be crucial if the compound or its derivatives are found to have chiral properties that influence their biological activity. acs.orgnih.gov The exploration of novel catalytic systems, including the use of supported gold nanoparticles, could also lead to milder and more selective synthetic protocols. mdpi.com

| Potential Synthetic Pathway | Description | Potential Advantages |